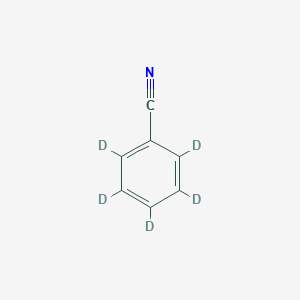

ベンゾニトリル-d5

説明

Synthesis Analysis

Benzonitrile and its derivatives, including Benzonitrile-d5, have been synthesized through various methods. One approach involves the reaction of [(dippe)PtH]2 with benzonitrile, leading to products that result from C–H and C–CN activation (Miscione & Bottoni, 2014). Additionally, new synthetic protocols for assembling the benzonitrile framework have been developed, highlighting the evolving methodologies in this area (Jia & Wang, 2016).

Molecular Structure Analysis

Studies on the molecular structure of Benzonitrile-d5 derivatives have revealed diverse structural motifs. For instance, the microwave determination of benzonitrile's complete structure has provided foundational knowledge for understanding its derivatives (Bak et al., 1962). This structural information is crucial for exploring chemical reactions and properties related to Benzonitrile-d5.

Chemical Reactions and Properties

Research on Benzonitrile-d5 and its related compounds has uncovered unique chemical reactions and properties. For example, the gas-phase synthetic pathways to benzene and benzonitrile have been investigated, demonstrating the formation of benzonitrile through various reactions in space and laboratory settings (Lee et al., 2019). These findings have implications for the synthesis and application of Benzonitrile-d5 in astrochemistry and organic chemistry.

Physical Properties Analysis

The physical properties of Benzonitrile-d5 derivatives have been studied extensively. One study detailed the structures and physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which share structural similarities with Benzonitrile-d5, revealing insights into their planar molecular structures and behavior (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of Benzonitrile-d5 and its analogs, including reactivity and stability, have been the focus of various studies. One investigation into the electrochemical synthesis of benzonitrile from benzylamine using metal-organic frameworks as catalysts highlights the evolving understanding of Benzonitrile-d5's chemical properties and potential applications (Wang et al., 2020).

科学的研究の応用

ベンゾニトリルのグリーン合成

ベンゾニトリル-d5はベンゾニトリルのグリーン合成に使用されます . ベンズアルデヒドとヒドロキシルアミン塩酸塩からベンゾニトリルを調製することは、最も有利なアプローチの1つです . しかし、反応時間の延長、腐食と塩酸の回収、金属塩触媒の使用とその分離など、さまざまな制約があります . イオン液体を使用し、リサイクル剤として使用する新しいグリーンなベンゾニトリル合成ルートが提案されました .

化学反応における触媒

This compoundは化学反応において触媒の役割を果たします . ベンゾニトリルのグリーン合成では、イオン液体[HSO3-b-Py]·HSO4は、共溶媒、触媒、相分離の複数の役割を示しました . これにより、金属塩触媒の使用が排除され、追加の触媒は必要ありません .

ベンゾグアナミンの製造

ベンゾニトリルはベンゾグアナミンの製造における主要な中間体です 、これは広く使用されている高度なコーティングです . This compoundは、ベンゾニトリルの同位体標識バージョンであるため、同じように使用できます。

殺虫剤と染料の合成

将来の方向性

The recent discovery of benzonitrile, one of the simplest nitrogen-bearing polar aromatic molecules, in the interstellar medium motivates structural characterization of the benzonitrile-containing molecular ions as potential precursors for nitrogen-containing complex organics in space . These unique structural motifs could be useful for the molecular design and recognition involving charged aromatic systems and also for the search of nitrogen-containing complex organics in space .

作用機序

Target of Action

Benzonitrile-d5, also known as Phenyl-d5 cyanide

Mode of Action

It’s known that nitriles, the group of organic compounds that benzonitrile-d5 belongs to, can undergo various reactions, including hydrolysis, reduction, and rearrangement, which can lead to a variety of products . These reactions can potentially alter the function of the biological targets they interact with.

Biochemical Pathways

Benzonitrile and its derivatives have been shown to undergo biotransformation via the nitrile hydratase-amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which can then be further metabolized.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 191°c and density of 1059 g/mL at 25°C , may influence its pharmacokinetic behavior.

Result of Action

The transformation of nitriles into amides, as seen in the nitrile hydratase-amidase pathway, can potentially decrease the acute toxicities of certain compounds .

Action Environment

The action, efficacy, and stability of Benzonitrile-d5 can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its specific boiling and melting points . Additionally, the presence of certain bacteria capable of metabolizing nitriles could influence the compound’s action and efficacy .

特性

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBHWFFUWGJE-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584018 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2102-15-0 | |

| Record name | (~2~H_5_)Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2102-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining quadrupolar coupling constants (DQCC) and asymmetry parameters (η) for deuterated compounds like Benzonitrile-d5?

A1: Determining DQCC and η values provides valuable insights into the electronic environment and molecular dynamics of molecules. In the case of Benzonitrile-d5, these parameters were determined for ortho, meta, and para deuterons using NMR spectroscopy in oriented phases []. This information helps researchers understand the orientation and interaction of the molecule within different solvent systems, contributing to a deeper understanding of its behavior in various chemical and physical processes.

Q2: How does the use of liquid crystal solvents contribute to the study of Benzonitrile-d5?

A2: Liquid crystal solvents provide an anisotropic environment, meaning their properties differ depending on the direction. When Benzonitrile-d5 is dissolved in such a solvent, its motion becomes partially restricted, leading to a non-zero average for the dipolar and quadrupolar interactions []. This allows researchers to observe and measure these interactions, which would otherwise average to zero in an isotropic environment like a regular liquid. By analyzing the NMR spectra of Benzonitrile-d5 in different liquid crystal solvents, researchers can extract valuable information about its structure and dynamics.

Q3: Can you provide the DQCC and η values determined for the deuterons in Benzonitrile-d5 based on the research?

A3: The research determined the following DQCC and η values for the deuterons in Benzonitrile-d5 []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)

![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)

![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)